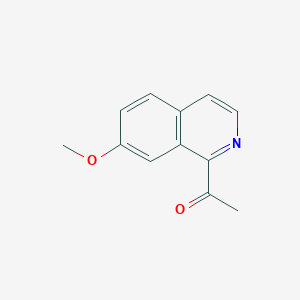
1-(7-Methoxyisoquinolin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(7-Methoxyisoquinolin-1-yl)ethanone, also known as MIQE, is an organic compound with the molecular formula C12H11NO2 . It has a molecular weight of 201.22 .
Molecular Structure Analysis
The molecular structure of this compound consists of an isoquinoline ring with a methoxy group at position 7 . The InChI code for this compound is 1S/C12H11NO2/c1-8(14)12-11-7-10(15-2)4-3-9(11)5-6-13-12/h3-7H,1-2H3 .科学的研究の応用
Discovery in Neuropathic Pain Treatment
The tetrahydroisoquinoline derivative, identified as a novel orally active small-molecule N-type calcium channel blocker, showcases potential in neuropathic pain treatment without CYP inhibition liability. This discovery emphasizes the optimization from the base compound (S)-1 by introducing a methoxy group to the C-8 position, enhancing the pharmacological profile by eliminating CYP2D6 inhibition liability. This advancement offers a promising therapeutic approach for managing neuropathic pain, highlighting the compound's significance in scientific research applications (Ogiyama et al., 2015).
Antitumor Activity
Research on isoquinolinequinones, including derivatives structurally related to marine isoquinolinequinones, has shown significant cytotoxic activity against various human cancer cell lines. The study revealed that compounds with specific substitutions on the isoquinolinequinone nucleus exhibited notable antitumor activity, particularly against human gastric adenocarcinoma, lung, and bladder carcinoma cells. This underscores the potential of 1-(7-Methoxyisoquinolin-1-yl)ethanone derivatives in developing new anticancer agents, contributing valuable insights into their application in cancer research (Delgado et al., 2012).
Fluorescence Properties for Biological Imaging
The synthesis and evaluation of 3-hydroxyquinolin-4(1H)-one derivatives have been explored, focusing on their cytotoxic activity against various cancer cell lines and fluorescence properties. The incorporation of methoxycarbonyl and other functional groups into the isoquinoline structure has facilitated the development of compounds with potential applications in biological imaging and as therapeutic agents. This research contributes to the understanding of the structural factors influencing the biological activities and optical properties of isoquinoline derivatives (Kadrić et al., 2014).
Synthesis and Characterization of Novel Compounds
Studies have demonstrated the synthesis of novel compounds utilizing this compound as a precursor or structural motif. These include efforts in metal complexation, development of fluorescent labeling reagents, and creation of derivatives with potential pharmaceutical applications. Such research underscores the versatility of this compound in synthesizing new materials for various scientific and therapeutic applications, showcasing its broad utility in chemical and pharmaceutical research (Raj & Patel, 2015; Ha et al., 2015).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
1-(7-methoxyisoquinolin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8(14)12-11-7-10(15-2)4-3-9(11)5-6-13-12/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHXRUSXUXCKKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=CC2=C1C=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

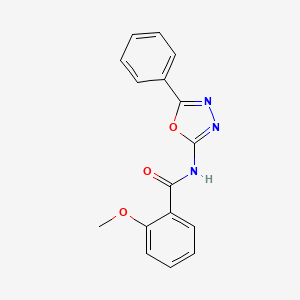
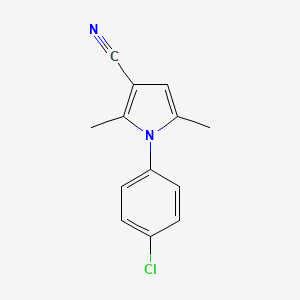
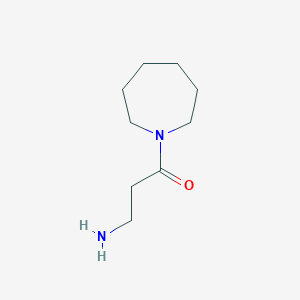
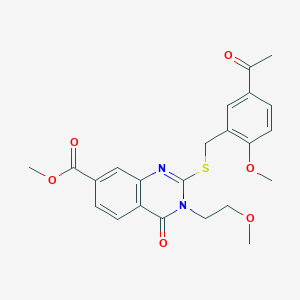
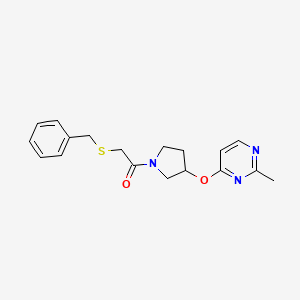
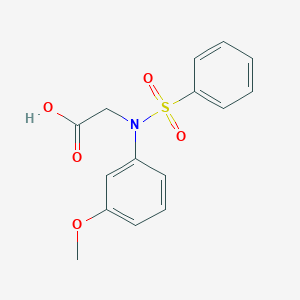
![2-((4-Nitrophenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2573498.png)
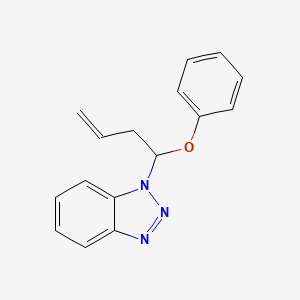
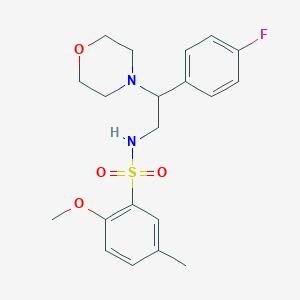
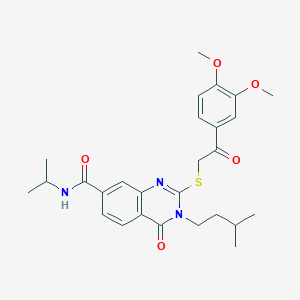
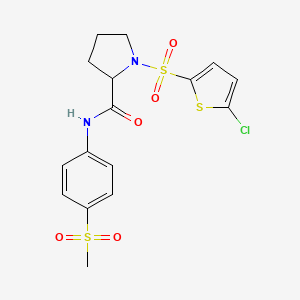

![1-methyl-9-(3-methylphenyl)-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2573509.png)
